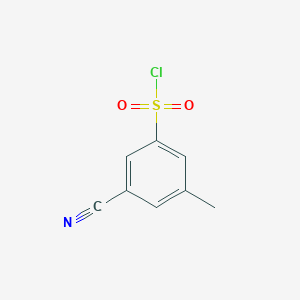

3-Cyano-5-methylbenzenesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Cyano-5-methylbenzenesulfonyl chloride is an organosulfur compound with the molecular formula C8H6ClNO2S It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a cyano group at the 3-position and a methyl group at the 5-position

準備方法

Synthetic Routes and Reaction Conditions

3-Cyano-5-methylbenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 3-cyano-5-methylbenzenesulfonic acid or its salts using reagents such as phosphorus pentachloride or phosphorus oxychloride . The reaction typically requires heating and can be carried out in an oil bath at temperatures between 170-180°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the production process.

化学反応の分析

Types of Reactions

3-Cyano-5-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.

Hydrolysis: In the presence of water, it can hydrolyze to form 3-cyano-5-methylbenzenesulfonic acid and hydrochloric acid.

Reduction: It can be reduced to the corresponding sulfinyl or sulfhydryl compounds under specific conditions.

Common Reagents and Conditions

Amines: React with this compound to form sulfonamides.

Alcohols: React to form sulfonate esters.

Water: Causes hydrolysis to the sulfonic acid derivative.

Major Products Formed

Sulfonamides: Formed from reactions with amines.

Sulfonate Esters: Formed from reactions with alcohols.

Sulfonic Acid: Formed from hydrolysis.

科学的研究の応用

3-Cyano-5-methylbenzenesulfonyl chloride has several applications in scientific research:

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Potential use in the development of new drugs due to its ability to form bioactive sulfonamide derivatives.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 3-cyano-5-methylbenzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters. The cyano group can also participate in various chemical transformations, adding to the compound’s versatility.

類似化合物との比較

Similar Compounds

Benzenesulfonyl Chloride: Lacks the cyano and methyl substituents, making it less versatile in certain reactions.

Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a methyl group but lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.

4-Bromo-3-cyano-5-methylbenzenesulfonyl Chloride: Similar structure with a bromine substituent, which can influence its reactivity and applications.

Uniqueness

3-Cyano-5-methylbenzenesulfonyl chloride is unique due to the presence of both the cyano and methyl groups, which enhance its reactivity and make it suitable for a wider range of chemical transformations compared to its analogs.

生物活性

3-Cyano-5-methylbenzenesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its reactive sulfonyl chloride functional group, which can participate in various chemical reactions, leading to the formation of biologically active derivatives. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

- Molecular Formula : C₉H₈ClN₁O₂S

- Molecular Weight : 229.68 g/mol

- CAS Number : 1805188-66-2

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. The sulfonyl chloride moiety can react with amino acid residues such as cysteine and lysine, leading to enzyme inhibition or modification of protein function. This reactivity suggests potential applications in drug design, particularly as a scaffold for developing inhibitors targeting specific enzymes.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that modifications to the sulfonyl chloride group can enhance their potency and selectivity against pathogens .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have demonstrated that sulfonyl chlorides can act as inhibitors for serine proteases and other enzymatic targets, leading to significant biochemical effects .

Case Study 1: Inhibition of Kinases

In a study examining the inhibition of kinases by sulfonyl chlorides, this compound was shown to effectively inhibit specific kinases involved in cancer cell proliferation. The compound's ability to modify the active site of these enzymes resulted in decreased phosphorylation activity, thereby impeding cancer cell growth .

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial properties of related compounds revealed that modifications to the benzene ring structure significantly influenced antimicrobial efficacy. The introduction of electron-withdrawing groups increased the compound's ability to penetrate bacterial cell walls and disrupt metabolic processes .

Research Findings

特性

分子式 |

C8H6ClNO2S |

|---|---|

分子量 |

215.66 g/mol |

IUPAC名 |

3-cyano-5-methylbenzenesulfonyl chloride |

InChI |

InChI=1S/C8H6ClNO2S/c1-6-2-7(5-10)4-8(3-6)13(9,11)12/h2-4H,1H3 |

InChIキー |

QFIHSQQKLAQZBB-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)Cl)C#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。